4-(Trifluoromethyl)styrene

概述

描述

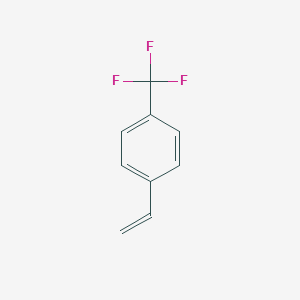

4-(Trifluoromethyl)styrene is an organic compound with the molecular formula C9H7F3. It is characterized by the presence of a trifluoromethyl group attached to the para position of a styrene molecule. This compound is of significant interest in organic chemistry due to its unique properties and reactivity, which are influenced by the electron-withdrawing nature of the trifluoromethyl group.

准备方法

Synthetic Routes and Reaction Conditions

4-(Trifluoromethyl)styrene can be synthesized through various methods. One common approach involves the coupling reaction of 2-bromo-3,3,3-trifluoropropene with aryl iodides, utilizing (3,3,3-trifluoroprop-1-en-2-yl)boronic acid as an intermediate . Another method includes the use of trifluoromethylated aromatic compounds as starting materials, followed by selective C–F bond activation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled environments to facilitate the desired reactions and minimize by-products.

化学反应分析

Types of Reactions

4-(Trifluoromethyl)styrene undergoes various chemical reactions, including:

Substitution Reactions: Both anionic S_N2’-type and cationic S_N1’-type substitutions are common.

Cycloaddition Reactions: Transition metal-catalyzed cycloaddition reactions are used to construct cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups.

Defluorinative Functionalization: This involves the activation of the C–F bond in the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include transition metals, photoredox catalysts, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, solvents, and sometimes light activation for photoredox catalysis .

Major Products Formed

The major products formed from these reactions include fluorinated cycloalkanes, cycloalkenes, and other complex fluorinated compounds .

科学研究应用

Polymer Chemistry

4-(Trifluoromethyl)styrene is used as a monomer in the production of fluorinated polymers. Its incorporation into polymer chains enhances thermal stability and chemical resistance, making these materials suitable for high-performance applications.

| Property | Value |

|---|---|

| Polymer Type | Fluorinated Polymers |

| Thermal Stability | High |

| Chemical Resistance | Excellent |

Cross-Coupling Reactions

This compound serves as a key reagent in cross-coupling reactions, such as Suzuki and Heck reactions, facilitating the formation of complex organic molecules. Its trifluoromethyl group can influence the electronic properties of the resulting compounds, enhancing reactivity and selectivity.

Drug Development

This compound derivatives are explored for their potential as pharmaceuticals due to their biological activity. The trifluoromethyl group can modulate pharmacokinetics and improve binding affinity to biological targets.

Case Study:

A study published in Journal of Medicinal Chemistry highlighted the synthesis of trifluoromethylated compounds that exhibited significant anticancer activity against various cell lines, demonstrating the potential of this compound derivatives in drug discovery .

Coatings and Adhesives

The incorporation of this compound into coatings improves water repellency and durability. These characteristics are particularly beneficial for outdoor applications where weather resistance is crucial.

| Application | Benefit |

|---|---|

| Coatings | Enhanced durability |

| Adhesives | Improved water resistance |

Chromatography

In analytical chemistry, this compound is utilized as a standard or modifier in chromatographic techniques due to its distinct spectral properties, aiding in the separation and identification of various compounds.

作用机制

The mechanism of action of 4-(Trifluoromethyl)styrene involves the activation of the C–F bond in the trifluoromethyl group. This activation can proceed through various pathways, including anionic and cationic substitutions, as well as defluorinative functionalization . The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity and stability of the compound, making it a valuable intermediate in various chemical reactions .

相似化合物的比较

Similar Compounds

4-Vinylbenzotrifluoride: Similar in structure but lacks the specific reactivity of 4-(Trifluoromethyl)styrene.

Trifluoromethylated Aromatic Compounds: These compounds share the trifluoromethyl group but differ in their overall structure and reactivity.

Uniqueness

This compound is unique due to its combination of a styrene backbone with a trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of complex fluorinated compounds and in applications requiring high stability and reactivity .

生物活性

4-(Trifluoromethyl)styrene, a compound characterized by the presence of a trifluoromethyl group attached to a styrene backbone, has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical formula of this compound is . The trifluoromethyl group () is known for enhancing lipophilicity and altering electronic properties, which can significantly influence the biological activity of compounds.

Antimicrobial Activity

Research indicates that this compound and its derivatives exhibit notable antimicrobial properties. A study conducted on various compounds, including those with trifluoromethyl substitutions, demonstrated effective antibacterial activity against Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 25.9 µM, indicating potent activity against these pathogens .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| 10 | Staphylococcus aureus | 25.9 |

| 10 | MRSA | 12.9 |

| Others | Various | >50 |

Anti-Inflammatory Properties

In addition to its antimicrobial effects, this compound has been evaluated for its anti-inflammatory potential. Compounds containing the trifluoromethyl group demonstrated the ability to attenuate lipopolysaccharide-induced activation of NF-κB, a key transcription factor in inflammatory responses. Some derivatives showed a decrease in NF-κB activity by approximately 9%, although this was lower than that observed with other cinnamic acid derivatives .

Anticancer Activity

The anticancer properties of this compound have also been explored. A series of studies highlighted that compounds bearing the trifluoromethyl group exhibited enhanced cytotoxicity against various human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). For instance, certain derivatives achieved IC50 values significantly lower than the reference drug Doxorubicin, indicating promising anticancer activity .

Table 2: Anticancer Activity of Trifluoromethyl Derivatives

| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| 7 | HCT116 | 17.8 | 52.1 |

| 8 | PACA2 | 22.4 | 52.1 |

| 9 | HePG2 | 12.4 | 52.1 |

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The trifluoromethyl group may enhance binding affinity to bacterial targets, disrupting cellular functions.

- Anti-Inflammatory Mechanism : Inhibition of NF-κB suggests that these compounds may interfere with inflammatory signaling pathways.

- Anticancer Mechanism : The ability to down-regulate key oncogenes and tumor suppressors indicates potential pathways through which these compounds exert their cytotoxic effects.

Case Studies

Several case studies have highlighted the efficacy of trifluoromethyl-substituted compounds in clinical settings:

- Case Study 1 : A derivative of this compound was tested in vitro against a panel of cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells.

- Case Study 2 : In vivo studies using animal models demonstrated reduced tumor growth rates when treated with specific trifluoromethyl derivatives compared to controls.

属性

IUPAC Name |

1-ethenyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWDRCQPGANDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77884-24-3 | |

| Record name | Benzene, 1-ethenyl-4-(trifluoromethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77884-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50382303 | |

| Record name | 4-Trifluoromethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-50-6 | |

| Record name | 4-Trifluoromethylstyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethenyl-4-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-(Trifluoromethyl)styrene contribute to the performance of lithium metal batteries?

A1: this compound can be used to modify polymer electrolytes for lithium metal batteries []. It achieves this by selectively influencing ion transport. The trifluoromethyl (-CF3) group in this compound forms non-covalent interactions, specifically hydrogen bonds and dipole-dipole interactions, with TFSI- anions in the electrolyte. This interaction limits anion migration and improves the lithium transference number (tLi+), a key factor for efficient battery operation. Essentially, it helps lithium ions move more freely, leading to better battery performance.

Q2: Are there any computational studies that support the effectiveness of this compound in modifying polymer electrolytes?

A2: Yes, density functional theory (DFT) calculations have been used to investigate the impact of this compound on anion migration barriers []. These calculations confirm that the presence of the -CF3 group increases the energy barrier for anion movement, supporting the experimental findings of enhanced lithium ion transport in the modified electrolyte.

Q3: How does the structure of this compound influence its interaction with platinum nanoparticles?

A3: Research indicates that this compound, along with other para-substituted styrene derivatives, can be used to functionalize platinum nanoparticles []. The -CF3 group, being electron-withdrawing, influences the electron density of the styrene ring, affecting the molecule's interaction with the platinum surface. This interaction ultimately influences the size and properties of the resulting platinum nanoparticles.

Q4: What is the impact of the -CF3 group on the photoluminescent properties of platinum nanoparticles capped with this compound?

A4: Studies show that platinum nanoparticles capped with this compound exhibit photoluminescence []. The electron-withdrawing nature of the -CF3 group influences the energy levels within the system. This, in turn, affects the wavelengths of light absorbed and emitted by the nanoparticles, leading to observable shifts in the photoluminescence spectra compared to nanoparticles capped with styrene derivatives possessing different para-substituents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。